molecular formula C15H19N3O5S2 B2949961 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1211711-89-5

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2949961
CAS No.: 1211711-89-5
M. Wt: 385.45
InChI Key: MZBCQKWJNRKMGG-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 3,5-dimethylisoxazole ring linked to a substituted phenyl group bearing a 1,1-dioxidoisothiazolidin-2-yl moiety. Its molecular structure combines a sulfonamide group (a strong electron-withdrawing and hydrogen-bonding moiety) with an isoxazole heterocycle, which is known for metabolic stability and bioisosteric properties. The 1,1-dioxidoisothiazolidine group may contribute to enhanced solubility or binding interactions due to its sulfone functionality.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S2/c1-10-5-6-13(18-7-4-8-24(18,19)20)9-14(10)17-25(21,22)15-11(2)16-23-12(15)3/h5-6,9,17H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBCQKWJNRKMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a dioxidoisothiazolidin group and an isoxazole moiety, which are significant for its biological properties. The sulfonamide functional group contributes to its pharmacological profile, making it a candidate for various therapeutic applications.

Biological Activity

Initial studies indicate that this compound exhibits a range of biological activities:

  • Antitumor Activity : In vitro assays have demonstrated that the compound shows significant cytotoxic effects against various cancer cell lines. For instance, it has been tested on human lung cancer cell lines A549, HCC827, and NCI-H358 using both two-dimensional (2D) and three-dimensional (3D) culture systems. The results indicated varying degrees of effectiveness with IC50 values suggesting moderate to high antitumor activity .
  • Antibacterial Properties : The compound has also been evaluated for its antibacterial activity against E. coli and S. aureus, showing promising results that position it as a potential antimicrobial agent .

The biological effects of this compound are believed to be mediated through the inhibition of specific enzymes and molecular targets:

  • Cyclin-dependent Kinase Inhibition : The compound may interact with cyclin-dependent kinases (CDKs), disrupting cell cycle progression and leading to decreased proliferation of cancer cells.

Study 1: Antitumor Efficacy

A study assessing the antitumor efficacy of the compound involved testing on multiple lung cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range across all tested lines, suggesting effective cytotoxicity. Notably, the compound displayed lower cytotoxicity against normal lung fibroblasts (MRC-5), indicating a degree of selectivity .

Cell LineIC50 (μM)Remarks
A5496.75 ± 0.19High activity in 2D assay
HCC8275.13 ± 0.97Moderate activity
NCI-H3584.01 ± 0.95High activity in both assays
MRC-53.11 ± 0.26Moderate cytotoxicity observed

Study 2: Antibacterial Activity

The antibacterial properties were evaluated using standard methods against E. coli and S. aureus. Results showed that the compound inhibited bacterial growth effectively at concentrations comparable to established antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (CAS 1157013-24-5)

  • Structural Differences :
    • Core Heterocycle : The target compound contains a 3,5-dimethylisoxazole-4-sulfonamide group, whereas the analog (CAS 1157013-24-5) substitutes this with a 5-methyl-1-phenyl-1H-pyrazole-4-carboxamide moiety.
    • Functional Groups : Sulfonamide (-SO₂NH₂) vs. carboxamide (-CONH₂), which alters electronic properties and hydrogen-bonding capacity.
  • Molecular Weight : The analog has a molecular weight of 410.5 g/mol , suggesting the target compound’s weight is likely comparable but slightly lower due to the absence of the phenylpyrazole group .
  • The pyrazole ring in the analog could confer greater π-π stacking interactions, while the isoxazole’s metabolic stability might reduce susceptibility to oxidative degradation.

Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate

  • Structural Contrasts :
    • This compound (from Pharmacopeial Forum) incorporates a thiazole heterocycle and a ureido linker, diverging significantly from the sulfonamide-isoxazole framework.
    • The presence of multiple stereocenters and a hydroxy group introduces complexity in synthesis and pharmacokinetics.
  • Functional Relevance :
    • Thiazole rings are associated with antimicrobial or antiviral activity, whereas sulfonamide-isoxazole hybrids are more commonly linked to enzyme inhibition. The ureido group may facilitate hydrogen bonding in target binding .

N-(3,5-Dichlorophenyl)oxan-4-amine (CAS 946201-68-9)

  • Key Differences: This compound lacks heterocyclic sulfonamide/isoxazole groups, instead featuring a tetrahydropyran (oxane) ring and a dichlorophenyl group.
  • Potential Applications: The dichlorophenyl group suggests possible use in agrochemicals or as a halogenated aromatic intermediate, contrasting with the target compound’s likely therapeutic focus .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Core Heterocycle Key Functional Group(s) Potential Applications
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylisoxazole-4-sulfonamide ~400 (estimated) Isoxazole Sulfonamide Enzyme inhibition, therapeutics
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide 410.5 Pyrazole Carboxamide Not reported
Thiazol-5-ylmethyl carbamate derivative >500 (estimated) Thiazole, Oxazolidine Ureido, Hydroxy Antimicrobial
N-(3,5-Dichlorophenyl)oxan-4-amine 246.13 Tetrahydropyran Dichlorophenyl Agrochemicals

Research Findings and Limitations

  • Structural Insights : The sulfonamide-isoxazole combination in the target compound is rare in published literature. Its closest analog (CAS 1157013-24-5) shares the isothiazolidin dioxide and phenylmethyl backbone but diverges in heterocycle and functional group selection, highlighting the impact of these modifications on bioactivity .
  • Gaps in Data: No direct pharmacological or toxicological data for the target compound are available in the provided evidence. Comparative analyses rely on structural inferences from analogs.
  • Synthetic Challenges : The 1,1-dioxidoisothiazolidine moiety may introduce synthetic complexity due to sulfone stabilization requirements, whereas pyrazole or thiazole derivatives are more routinely synthesized .

Q & A

Q. How can proteomics and chemoproteomics be integrated to identify novel targets of this compound?

  • Methodological Answer :

Cellular profiling : Use affinity-based probes (e.g., alkyne-tagged analogs) for pull-down assays followed by LC-MS/MS identification.

Activity-based protein profiling (ABPP) : Treat lysates with the compound and a fluorescent desthiobiotin probe to label interacting proteins.

Bioinformatics : Cross-reference hits with STRING database to map protein interaction networks .

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